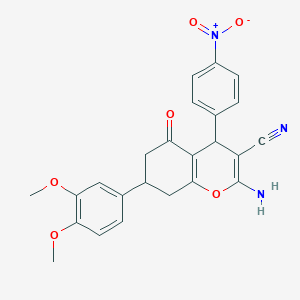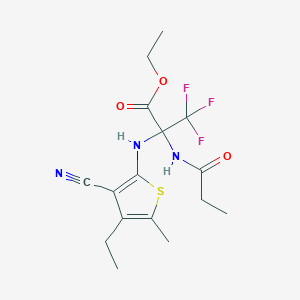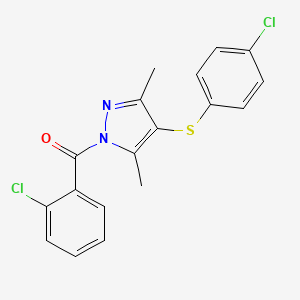
2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-aminophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Potential therapeutic applications due to its unique structure and biological activities.
- Studied for its ability to interact with biological targets and pathways.
Industry:
- Used in the development of new materials and chemicals.
- Potential applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Comparison:
- The presence of the nitro group in 2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile makes it more reactive in reduction reactions compared to its methyl or chloro analogs.
- The compound’s unique combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C24H21N3O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-amino-7-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C24H21N3O6/c1-31-19-8-5-14(10-20(19)32-2)15-9-18(28)23-21(11-15)33-24(26)17(12-25)22(23)13-3-6-16(7-4-13)27(29)30/h3-8,10,15,22H,9,11,26H2,1-2H3 |
InChI Key |
DCWQDKZCNJSKEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopropyl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11659577.png)
![N'-cyclododecylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11659588.png)
![N-(4-{[(2E)-2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11659594.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11659598.png)
![Tetramethyl 5',5',7'-trimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11659609.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659613.png)
![4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]phenyl morpholine-4-carboxylate](/img/structure/B11659617.png)
![ethyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11659625.png)
![Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11659636.png)
![3,3'-[(2,4-dichloro-5-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11659653.png)

![(6Z)-6-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659668.png)
![Carbamic acid, N-[1-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]-, methyl ester](/img/structure/B11659676.png)

